(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine
Overview
Description
(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.17902698 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Agents
Research has identified novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. These compounds, synthesized through a multi-step strategy, have demonstrated significant activity against various human tumor cell lines, including lung cancer, melanoma, and leukemia, with GI(50) values ranging from 1.15-7.59 μM (Abonía et al., 2011).
Neurological Applications
A compound identified as (3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine, an inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, has been found to enhance performance in animal models of cognition without exhibiting convulsant or anxiogenic activity (Chambers et al., 2004).
Antimicrobial Agents
A novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles has been synthesized and evaluated for antimicrobial activity. Some compounds in this series have demonstrated significant antimicrobial effects, with minimum inhibitory concentrations ranging from 20-55 μgmL(-1) against various bacteria and fungi (Ningaiah et al., 2014).
Antihyperglycemic Agents
Research into 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one and related compounds has revealed potent antihyperglycemic effects in diabetic mice. These compounds have shown to significantly reduce plasma glucose levels and induce glucosuria, suggesting a new class of antihyperglycemic agents (Kees et al., 1996).
Anticancer Activities
Pyrazolone-enamine transition metal complexes synthesized from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one have shown promising anticancer activities. These complexes have been effective in inhibiting the proliferation of human breast cancer cells and also exhibit luminescence properties, which could be beneficial in cancer diagnostics and therapy (Zong et al., 2018).
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)15-8-13(18-19-15)10-20(4)9-12-6-5-7-14-16(12)22-11-21-14/h5-8H,9-11H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZPOCXBJYIFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)CC2=C3C(=CC=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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